Gm anionic pept2
Description
Properties
bioactivity |
Gram+, Fungi, |
|---|---|
sequence |
ETESTPDYLKNIQQQLEEYTKNFNTQVQNAFDSDKIKSEVNNFIESLGKILNTEKKEAPK |
Origin of Product |
United States |
Scientific Research Applications
Gm anionic pept2 is a peptide with potential applications in targeted antimicrobial therapies . Research suggests that it can be used as a targeting moiety to deliver antimicrobial agents specifically to microorganisms .
Targeting Moiety
- This compound can be attached to effectors like detectable labels, drugs, or antimicrobial peptides to create chimeric constructs . These constructs can then preferentially deliver the effector to the target organism .
- The targeting peptide may consist of amino acid or retro or inverso or retro-inverso sequence or beta sequence of a peptide found in Table 2 and/or Table 15 .
- Effectors can include detectable labels, antimicrobial peptides, antibiotics, and photosensitizers .
- When used as a photosensitizer, this compound may be selected from the group consisting of a porphyrinic macrocycle, a porphyrin, a chlorine, a crown ether, an acridine, an azine, a phthalocyanine, a cyanine, a psoralen, and a perylenequinonoid .
Antimicrobial Activity
- Peptides like this compound can be exploited for their antimicrobial activity to inhibit the growth or proliferation of a microorganism, and/or to inhibit the formation and/or growth of a biofilm comprising the microorganism .
- These antimicrobial peptides can be used alone, in conjunction with other agents (e.g., antibacterial agents), and/or they can be coupled to a targeting moiety to provide a chimeric moiety that preferentially directs the antimicrobial peptide to a target tissue and/or to a target organism .
- These peptides have been shown to target microorganisms such as certain bacteria, yeasts, fungi, molds, viruses, algae, protozoa, and the like .
- In certain embodiments, the antimicrobial peptides and/or the chimeric moieties described herein can be formulated with a pharmaceutically acceptable carrier to form a pharmacological composition .
Specific Examples
Chemical Reactions Analysis
Proton-Coupled Transport Mechanism
PepT2 operates via an alternating access mechanism , cycling through three states: outward open (OF) , occluded (OCC) , and inward open (IF) . The transport process is driven by proton gradients and involves key residues:
Key Protonation Steps:
-
His87 (TM2) : Acts as a primary protonation site. Protonation of His87 stabilizes the outward-facing conformation, enabling substrate binding .
-
Asp317 (TM7) and Glu622 (TM10) : Serve as secondary proton acceptors. Proton transfer from His87 to Asp317 and subsequently to Glu622 facilitates conformational shifts .
| Residue | Role in Proton Coupling | Source |
|---|---|---|
| His87 | Initial protonation site | |
| Asp317 | Proton relay intermediate | |
| Glu622 | Final proton acceptor |
Substrate Binding and Release
PepT2 binds di-/tripeptides through specific interactions with conserved motifs:
Binding Site Components:
-
ExxER57 motif (TM1) : Arg57 interacts with the C-terminus of substrates, stabilizing peptide orientation .
-
Arg25, Arg32, Lys127 : Positively charged residues on the N-terminal side of the binding pocket facilitate substrate recognition .
Binding Steps:
-
Substrate (e.g., di-/tripeptides) binds to the extracellular-facing OF state via electrostatic interactions .
-
Protonation of His87 initiates a conformational shift, transitioning the transporter to the occluded state (OCC) .
-
Proton transfer to Asp317 and Glu622 destabilizes substrate binding, enabling release into the cytoplasm .
Structural Basis of Conformational Changes
Cryo-EM and molecular dynamics studies reveal the structural basis for PepT2’s transport cycle:
Key Structural Features:
-
12 transmembrane domains : Form a channel with alternating access points .
-
N-terminal and C-terminal bundles : Create a dipole that orients substrates during transport .
| State | Structural Characteristics | Source |
|---|---|---|
| Outward Open (OF) | Polar pore on extracellular side | |
| Occluded (OCC) | Closed extracellular portal | |
| Inward Open (IF) | Cytoplasmic release channel |
Electrophysiological Evidence
Electrophysiological studies confirm the proton-peptide stoichiometry and substrate specificity:
-
Hill coefficient (nH) : A value of 0.8 ± 0.1 for NAAG transport indicates a 1:1 proton-to-peptide coupling .
-
Substrate affinity : The K½ for NAAG binding is in the low millimolar range, suggesting physiological relevance .
Therapeutic Implications
Understanding PepT2’s chemical reactions has implications for drug design:
Comparison with Similar Compounds
Structural and Functional Analogues in Antimicrobial Defense
Gm anionic peptide 2 belongs to a broader class of AMPs with varying charge properties. Key comparisons include:
Key Insight : Unlike cationic AMPs (e.g., cecropins), Gm anionic peptide 2’s anionic nature may enable unique interactions, such as targeting anionic bacterial surfaces or intracellular proteins, avoiding competition with host cationic peptides .
Comparison with PEPT2 Transporter Substrates
While Gm anionic peptide 2 is an AMP, its pharmacokinetic behavior may involve peptide transporters like PEPT2, which shares substrates with pharmacologically relevant compounds. Below is a comparison with PEPT2 substrates:
Key Insights :
- PEPT2 substrates like 5-aminolevulinic acid (5-ALA) rely on this transporter for renal reabsorption and neuroprotection. In PEPT2-knockout mice, 5-ALA accumulates in cerebrospinal fluid (CSF), causing neurotoxicity .
Functional Overlap with MCT13 Transporter Substrates
MCT13, a bidirectional oligopeptide transporter, shares functional overlap with PEPT2. However, Gm anionic peptide 2’s interaction with MCT13 is unstudied. Comparative data with cephradine (a model MCT13 substrate):
Key Insight : MCT13’s efflux activity may counteract PEPT2-mediated uptake, suggesting complex regulatory dynamics for peptide-like compounds . Gm anionic peptide 2’s efficacy could theoretically be modulated by such transporters.
Preparation Methods
Expression and Purification of Gm Anionic PepT2
The preparation of this compound typically begins with overexpression in a suitable host system, followed by detergent solubilization and affinity purification:
Detergent Solubilization: The membrane protein is solubilized using a combination of detergents such as N-dodecyl-β-D-maltopyranoside (DDM) and cholesteryl hemisuccinate (CHS). For example, incubation with 0.1% CHS and DDM at 4°C for 1 hour is common to extract the protein from membranes while maintaining its functional integrity.
Centrifugation and Affinity Capture: After solubilization, the sample is centrifuged at high speed (e.g., 70,000 × g for 50 minutes) to remove insoluble debris. The supernatant containing the solubilized protein is then applied to affinity beads such as Strep-TactinXT for selective binding of tagged PepT2.
Wash and Elution: The bound protein is washed with buffers containing mild detergents (e.g., 0.03% DDM, 0.003% CHS) and physiological salt concentrations (e.g., 300 mM NaCl) to remove non-specifically bound proteins. Elution is performed with buffer containing desthiobiotin to competitively displace the protein from the affinity matrix.
Protease Cleavage and Gel Filtration: To remove affinity tags, protease cleavage (e.g., 3C protease) is carried out for about 30 minutes. The protein is then further purified by size-exclusion chromatography (e.g., Superose 6 Increase column) to isolate monodisperse protein fractions suitable for structural studies.
Concentration and Storage: The purified protein is concentrated to approximately 10 mg/mL using ultrafiltration devices with appropriate molecular weight cutoffs (e.g., 100-kDa cutoff concentrators) and stored at −80°C until use.
Sample Preparation for Cryo-Electron Microscopy
Cryo-EM is a principal method for elucidating the structure of this compound in different functional states:
Buffer Optimization: Prior to grid preparation, the protein is thawed on ice and subjected to size-exclusion chromatography in a buffer containing low concentrations of detergents (e.g., 0.015% DDM, 0.0015% CHS), salt (100 mM NaCl), and reducing agents (e.g., 0.5 mM TCEP) to maintain stability.
Ligand Binding: To capture the transporter in a substrate-bound state, dipeptides such as alanine-phenylalanine are added at millimolar concentrations (e.g., 5 mM) about one hour before vitrification.
Grid Preparation: The protein-ligand mixture is applied to glow-discharged gold holey carbon grids and blotted under controlled humidity and temperature (4°C, 100% humidity) before rapid plunge-freezing in liquid propane using devices like the Mark IV Vitrobot.
Data Collection: Cryo-EM data acquisition is performed on high-end microscopes such as the Titan Krios equipped with direct electron detectors and energy filters. Parameters include high magnification (×105,000), controlled electron dose (~81 e−/Ų), and collection of movies with multiple frames for motion correction.
Stabilization Strategies Using Nanobodies
Due to the dynamic nature of PepT2 and its extracellular domain (ECD), stabilization is critical for high-resolution structural determination:
Nanobody Binding: Inhibitory nanobodies specific to PepT2 can be used to stabilize conformations by binding to both the transmembrane domain and the ECD. For instance, nanobody D8 binds with high affinity (Kd ~25 nM), reducing conformational heterogeneity.
Complex Formation: The formation of a stable PepT2-nanobody complex facilitates cryo-EM data collection by fixing the transporter in a single conformation, enabling resolution to 3.5 Å or better.
Data Table: Summary of Key Preparation Parameters for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
